(+)-Tamsulosin is a chemical compound belonging to the class of organic compounds known as sulfonamides []. Specifically, it is a member of the benzenesulfonamides, characterized by a benzenesulfonyl group (Ph-SO2-) attached to an amine group. It is an enantiomer of tamsulosin, meaning it is one of two stereoisomers that are mirror images of each other [].
(+)-Tamsulosin acts as an antagonist of alpha-1 adrenoceptors, particularly displaying selectivity for the alpha-1A and alpha-1D subtypes over the alpha-1B subtype []. This means it binds to these receptors and blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascades normally triggered by these agonists.
The selectivity of (+)-tamsulosin for specific alpha-1 adrenoceptor subtypes makes it a valuable tool for understanding the physiological roles of these subtypes in different tissues and organs. For instance, its high affinity for the alpha-1A adrenoceptor, which is believed to be the predominant subtype in the human prostate [], allows researchers to investigate the role of this subtype in prostatic smooth muscle contraction and its implications for conditions like benign prostatic hyperplasia.
Characterizing alpha-1 adrenoceptor subtypes: (+)-Tamsulosin's subtype selectivity makes it valuable for differentiating between alpha-1 adrenoceptor subtypes in various tissues. Researchers utilize its binding affinities to identify and characterize these subtypes in tissues like the rat aorta, prostate [], and human urethra [], helping to understand their distinct functional roles.
Investigating prostatic smooth muscle contraction: Studies have used (+)-tamsulosin to examine the role of the alpha-1A adrenoceptor in mediating noradrenaline-induced contractions in the human prostate []. This research helps clarify the mechanisms underlying prostatic smooth muscle tone, contributing to the understanding of conditions like benign prostatic hyperplasia.
Developing new pharmacological tools: (+)-Tamsulosin serves as a reference compound for developing novel alpha-1 adrenoceptor antagonists with potentially improved selectivity profiles [, ]. Researchers use it as a benchmark to assess the binding affinities and functional activities of newly synthesized compounds, aiming to develop more targeted therapies for conditions involving alpha-1 adrenoceptors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: